6,6-Dimethylhept-1-en-4-yn-3-ol
Description
6,6-Dimethylhept-1-en-4-yn-3-ol is a chiral alcohol containing both a double bond and a triple bond. Its value in organic synthesis stems from the strategic placement of these functionalities, which can be selectively addressed to build molecular complexity. The compound is primarily recognized as a crucial precursor in the industrial synthesis of terbinafine (B446), a widely used antifungal agent. google.com
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 78629-20-6 |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| SMILES | CC(C)(C)C#CC(C=C)O |
Table 1: Chemical Identifiers for this compound. Data sourced from PubChem. nih.gov
Allylic enynols are organic compounds that contain a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond (an allylic position), with a carbon-carbon triple bond also present in the molecule. This arrangement of functional groups is of considerable significance in synthetic chemistry for several reasons.
The term "allylic" refers to a carbon atom next to a double bond. youtube.com This position is highly reactive because the adjacent pi-system of the double bond can stabilize intermediates, such as carbocations or radicals, through resonance. youtube.com This inherent reactivity makes the allylic position a prime target for a variety of chemical transformations. youtube.com
In enynols, the presence of both an alkene and an alkyne opens up a wide array of possible reactions. The hydroxyl group can be used to direct reactions, can be transformed into other functional groups, or can be eliminated. The alkene and alkyne moieties can undergo various addition reactions, cyclizations, or cross-coupling reactions. This multi-functionality makes allylic enynols powerful building blocks for synthesizing complex natural products and pharmaceuticals. nih.gov
The reactivity of this compound is a direct consequence of its specific structural features:
The Allylic Alcohol: The secondary alcohol at the C-3 position is allylic to the C-1/C-2 double bond. This makes the C-O bond susceptible to cleavage and substitution reactions. For instance, it can be chlorinated to form 1-chloro-6,6-dimethyl-2-hepten-4-yne, a key step in the synthesis of terbinafine. google.com The hydroxyl group can also direct the stereochemical outcome of reactions at the adjacent double bond.
The Vinyl Group (En): The terminal double bond (C-1/C-2) is available for a range of electrophilic additions and can participate in various pericyclic and metal-catalyzed reactions.
The Alkyne Group (Yn): The internal triple bond (C-4/C-5) is a region of high electron density, making it reactive towards electrophiles and a key component in cycloaddition and coupling reactions. Its presence allows for the introduction of further complexity deeper within the carbon skeleton.
The Tert-Butyl Group: The bulky tert-butyl group at the C-6 position exerts significant steric hindrance. This bulk can influence the regioselectivity and stereoselectivity of reactions by sterically shielding one face of the molecule, thereby directing the approach of incoming reagents to the less hindered side.
| Property | Value |
| Boiling Point | 187.18 °C at 760 mmHg |
| Density | 0.901 g/cm³ |
| Flash Point | 72.75 °C |
| Refractive Index | 1.472 |
| pKa | 12.22 ± 0.20 |
Table 2: Selected Physicochemical Properties of this compound. Data sourced from LookChem & ChemBK. lookchem.comchembk.com
The research history of this compound is closely tied to the development of the antifungal drug terbinafine. European patent EP24,587 first described a process for its synthesis. google.com This initial process involved the reaction of t-butylacetylene with a strong base to form an acetylide, which was then reacted with acrolein at low temperatures. google.com
Subsequent research focused on improving the efficiency, safety, and cost-effectiveness of this synthesis. A 2002 US patent, for example, outlines a technologically improved process for preparing this compound. google.com This method involves reacting t-butylacetylene with a proton-extracting agent like a Grignard reagent (such as ethylmagnesium bromide) or metallic lithium to form the t-butylacetylide. google.com This acetylide is then carefully reacted with acrolein at temperatures between -40 °C and +20 °C. google.com More recent patents describe continuous flow processes using microreactors to enhance safety and productivity, highlighting the compound's ongoing industrial relevance. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethylhept-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPBNFGGOHZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450345 | |
| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78629-20-6 | |
| Record name | 6,6-Dimethyl-1-hepten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethylhept-1-en-4-yn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078629206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6,6 Dimethylhept 1 En 4 Yn 3 Ol
Conventional Synthetic Pathways
Conventional methods for synthesizing 6,6-Dimethylhept-1-en-4-yn-3-ol have historically relied on well-established organic reactions, primarily involving the formation of carbon-carbon bonds through the reaction of alkynes with carbonyl compounds.
One of the fundamental approaches to synthesizing this compound is through the condensation of an appropriate aldehyde and an alkyne in the presence of a base. ontosight.ai This method leverages the acidity of the terminal alkyne proton, which can be removed by a base to form a nucleophilic acetylide. This acetylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the target alcohol after a workup step.
Organometallic reagents are central to many synthetic routes for this compound, offering a reliable way to form the crucial carbon-carbon bond between the t-butylacetylene and acrolein moieties.
The synthesis typically begins with the deprotonation of t-butylacetylene (3,3-dimethyl-1-butyne) to form a t-butylacetylide. google.com This is achieved by reacting t-butylacetylene with a strong proton-extracting agent. A variety of such agents can be employed, including:
Organometallic compounds : This category includes Grignard reagents (like ethylmagnesium bromide), other magnesium compounds, and lithium compounds (such as n-butyllithium). google.com
Metallic lithium : In some protocols, metallic lithium itself can be used to generate the lithium acetylide. google.com
Once the t-butylacetylide is formed, it is reacted with acrolein. google.com The acetylide acts as a nucleophile, attacking the carbonyl carbon of acrolein to form the alkoxide of this compound. This reaction is typically carried out at low temperatures, ranging from -40°C to +20°C, with a more specific range of 0°C to 5°C often being optimal. google.com Following the addition, the reaction mixture is quenched to protonate the alkoxide, and the final product, this compound, is isolated. google.com
Organometallic Approaches with Alkynylides and Carbonyl Substrates
Advanced and Sustainable Synthetic Strategies for this compound
Recent research has focused on developing more efficient, safer, and sustainable methods for the synthesis of this compound, moving away from hazardous reagents like acrolein and improving process control.
A notable advancement is the development of a three-step batch-flow hybrid process. d-nb.inforesearchgate.net This innovative approach combines the advantages of both batch and continuous flow chemistry to achieve an expeditious and high-yield synthesis of the target enynol. d-nb.info This particular process also enhances safety and sustainability by replacing the highly toxic and volatile acrolein and using cyclopentyl methyl ether (CPME) as a safer, more sustainable alternative to tetrahydrofuran (B95107) (THF). d-nb.inforesearchgate.net
The key stages of this hybrid process are:
Metalation (Batch) : T-butylacetylene is metalated with n-butyllithium in a batch reactor. d-nb.info
Aldehyde Formation (Flow) : The resulting lithium salt is then selectively added to an ester, such as ethyl formate, in a continuous flow reactor to form an aldehyde intermediate. This step is carefully controlled to prevent side reactions. d-nb.info
Grignard Reaction (Batch) : The aldehyde intermediate is then reacted with a Grignard reagent, like vinylmagnesium bromide, in a batch process to yield this compound. d-nb.info
This batch-flow hybrid method has demonstrated high yields and a significant theoretical throughput of 41 g/h on a laboratory scale, showcasing its potential for efficient and convenient scale-up. d-nb.inforesearchgate.net
Research Findings
Optimization of Vinylmagnesium Bromide Addition
| Entry | Solvent | Temperature (°C) | Conversion (%) | Yield of this compound (%) |
|---|---|---|---|---|
| 1 | THF | -20 | 85 | 78 |
| 2 | CPME | -20 | 80 | 75 |
| 3 | CPME | 0 | 88 | 88 |
| 4 | CPME (with methyl formate) | 0 | - | Lower yields observed |
Data adapted from a study on batch-flow hybrid synthesis. d-nb.info
Batch-Flow Hybrid Processes
Sequential Organometallic Steps in Flow Chemistry
Modern synthetic approaches have utilized a multi-step, batch-flow hybrid process to produce this compound. This method involves a sequence of organometallic reactions conducted in a continuous flow system, which avoids the need for isolation and purification of intermediates. researchgate.net
The process typically begins with the metalation of 3,3-dimethyl-1-butyne (B43207) (t-butylacetylene) using a strong organolithium base like n-butyllithium (n-BuLi). The resulting lithium acetylide is then subjected to a selective addition reaction. This is followed by a Grignard reaction to yield the final enynol product, this compound. researchgate.net This sequential execution of organometallic steps in a flow setup enhances control over reaction conditions and improves safety, particularly when handling pyrophoric reagents like n-BuLi. google.comresearchgate.net
Continuous Flow Reaction Optimization
The optimization of continuous flow reactions for this compound synthesis has demonstrated significant improvements in productivity. A key advantage of flow chemistry is the ability to achieve high throughput. For instance, an optimized batch-flow hybrid process has been reported to reach a theoretical throughput of 41 g/h on a laboratory scale. researchgate.net
This level of optimization is achieved by carefully controlling parameters such as reagent concentration, flow rates, and the design of the flow reactor, which may include passive mixers to ensure efficient reagent mixing. researchgate.net The ability to integrate multiple synthetic steps into a single, continuous operation without intermediate workups streamlines the manufacturing process, reduces manual handling, and allows for safe and convenient scaling up of production. researchgate.netmdpi.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound has been a focus for the application of green chemistry principles, aiming to create more sustainable and environmentally responsible processes.
Utilization of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)
A significant advancement in the green synthesis of this compound is the substitution of traditional ethereal solvents like tetrahydrofuran (THF) with more environmentally benign alternatives. researchgate.net Cyclopentyl methyl ether (CPME) has emerged as a preferred solvent for this process. researchgate.net
CPME offers several advantages: it is more stable under both acidic and basic conditions, has a higher boiling point (106 °C), and forms peroxides at a much lower rate than THF. researchgate.netnih.gov Its hydrophobic nature facilitates easier product extraction and solvent recovery. researchgate.net The use of CPME has been shown to be effective in the organometallic steps of the synthesis, contributing to a safer, more sustainable, and still highly selective process. researchgate.net
Table 1: Properties of Selected Ethereal Solvents
| Solvent | Boiling Point (°C) | Peroxide Formation | Key Features |
|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | High | Widely used, but prone to peroxide formation. |
| Cyclopentyl Methyl Ether (CPME) | 106 | Low | High boiling point, stable, low peroxide formation, hydrophobic. researchgate.netnih.gov |
| Diethyl Ether | 34.6 | High | Very volatile, high fire hazard. |
| 1,4-Dioxane | 101 | Moderate | Carcinogenic, water-miscible. nih.gov |
Strategies for Minimizing Hazardous By-products and Reagents
A primary goal in the green synthesis of this compound is the reduction or elimination of hazardous substances. Traditional routes often employed acrolein, which is a toxic and volatile reagent. google.comresearchgate.net More recent, advanced synthetic routes have successfully made the use of acrolein obsolete, significantly improving the safety profile of the process. researchgate.netresearchgate.net
Another hazardous reagent commonly used is n-butyllithium, a pyrophoric substance. google.com While still used in some flow processes for its high reactivity, alternative methods employing Grignard reagents, such as ethylmagnesium bromide, as the primary metalating agent have also been developed. researchgate.netgoogle.com Grignard reagents are generally considered less hazardous than butyllithium. google.com
Minimizing by-products is also crucial. In Grignard reactions with unsaturated carbonyls, 1,4-addition can be a competing side reaction. quora.com The formation of other impurities, such as biphenyl (B1667301) from unreacted reagents, is also possible. libretexts.org Strategies to minimize these by-products include precise temperature control and the potential use of additives like cerium(III) chloride, which can enhance selectivity for the desired 1,2-addition product. libretexts.orgresearchgate.net
Optimization of Synthetic Pathways to this compound
Optimizing the synthetic pathway involves fine-tuning reaction conditions to maximize the yield of the desired product while ensuring high selectivity.
Influence of Reaction Temperature and Duration on Yield and Selectivity
Temperature control is a critical factor in the synthesis of this compound. The reaction between the t-butylacetylide and the aldehyde component is highly exothermic and temperature-sensitive. google.com
Different process patents describe various optimal temperature ranges. For instance, some methods specify cooling the reaction to as low as -75°C before the addition of acrolein. google.com Other described processes operate at higher, though still cold, temperatures, with ranges between -40°C and +20°C. google.com More specific claims have narrowed the optimal temperature for the acrolein addition to between 0°C and 5°C to improve selectivity and yield. google.com Maintaining these low temperatures helps to suppress the formation of by-products that can arise from polymerization or competing side reactions, which are more prevalent at higher temperatures. quora.comlibretexts.org One documented process, after quenching and extraction, reported a crude yield of 90%, which became 60.6% after purification by distillation, highlighting the importance of optimized conditions for achieving high purity. google.com The reaction duration is typically managed to ensure complete consumption of the starting materials, which can be monitored by techniques like thin-layer chromatography (TLC). jchr.org
Table 2: Reported Reaction Temperatures for Acrolein Addition
| Temperature Range (°C) | Associated Process Description | Source |
|---|---|---|
| -75 | Reaction of t-butylacetylide with acrolein. | google.com |
| -40 to +20 | General process for reacting t-butylacetylide with acrolein. | google.com |
| -20 to +10 | A specified range for acrolein addition. | google.com |
Effect of Reagent Stoichiometry and Addition Rates
In the synthesis of this compound, the precise control of reagent stoichiometry and the rate of addition are paramount to ensure high product yield and minimize the formation of byproducts. The primary reaction involves the formation of a t-butylacetylide, typically via a Grignard reagent like ethylmagnesium bromide or an organolithium reagent, followed by its reaction with the electrophile, acrolein. stackexchange.com
The molar ratio between the generated nucleophile (t-butylacetylide) and the acrolein electrophile is a critical parameter. Research, including findings from patent literature, has indicated that using a slight excess of the acetylide reagent can be advantageous. A continuous process described for a related synthesis employs an equivalent ratio of 3,3-dimethyl-1-butynyl magnesium chloride to acrolein ranging from 0.8:1 to 1.2:1. This suggests that while a stoichiometric amount is effective, a modest excess of the acetylide may be used to drive the reaction to completion, compensating for any reagent decomposition or side reactions. Using an excess of the Grignard reagent is a common strategy to account for any protic impurities (such as water) that would consume the reagent.
The rate of addition of acrolein to the reaction mixture containing the t-butylacetylide is another crucial factor, primarily for temperature control. This exothermic addition must be managed carefully to prevent undesirable side reactions, such as polymerization of acrolein or 1,4-conjugate addition. Slow, dropwise addition over a prolonged period, often an hour or more, allows for effective heat dissipation and maintains the optimal reaction temperature, typically between -20°C and 5°C. stackexchange.com Rapid addition can lead to localized temperature spikes, significantly reducing the yield of the desired 1,2-addition product.
The following table summarizes typical stoichiometric conditions found in synthetic protocols.
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Base/Metal) | Reactant 3 (Electrophile) | Molar Ratio (Reactant 1:2:3) | Addition Time (Reactant 3) |
| t-Butylacetylene | Ethylmagnesium Bromide | Acrolein | ~1.0 : 1.05 : 1.0 | 1-2 hours |
| t-Butylacetylene | n-Butyllithium | Acrolein | ~1.0 : 1.05 : 1.0 | 1-2 hours |
| 3,3-dimethyl-1-butynyl MgCl | - | Acrolein | 1.0 : - : 0.8-1.0 | Controlled/Continuous |
This table represents generalized data from synthetic procedures; specific yields are dependent on the full scope of reaction conditions.
Solvent System Optimization
Tetrahydrofuran (THF) is the most commonly cited solvent for this transformation. Its properties make it highly suitable for several reasons. THF is an excellent solvent for both the starting materials and the Grignard or organolithium reagents formed in situ. Its oxygen atom is a good Lewis base, which effectively solvates the magnesium or lithium cation of the organometallic reagent. This solvation, forming a coordination complex, stabilizes the reagent and can enhance its nucleophilicity. Furthermore, THF has a relatively high boiling point (66°C) compared to other ethers, which allows for a broader range of operating temperatures and can facilitate reaction initiation.
Diethyl ether (Et₂O) is another classic solvent for Grignard reactions. While effective, it has a lower boiling point (34.6°C), which can sometimes make reaction control more challenging. The ethyl groups in diethyl ether are more sterically hindering compared to the methylene (B1212753) groups in the THF ring, which can slightly alter the solvation sphere around the metal cation and potentially the reactivity of the acetylide.
The optimization of the solvent system often involves ensuring strictly anhydrous conditions, as the organometallic intermediates are highly basic and will be quenched by any protic sources. The choice between THF and diethyl ether can depend on the specific organometallic reagent used and the desired reaction temperature. In some cases, solvent mixtures are employed to fine-tune properties like polarity and boiling point.
The impact of the solvent on the reaction is summarized below.
| Solvent | Key Properties | Impact on Synthesis |
| Tetrahydrofuran (THF) | High polarity, good solvating power for Mg²⁺/Li⁺, boiling point of 66°C. | Generally provides good yields by stabilizing the organometallic reagent and keeping intermediates in solution. Allows for a wider temperature range. |
| Diethyl Ether (Et₂O) | Lower polarity than THF, lower boiling point (34.6°C). | Traditional solvent for Grignard reactions. Its volatility can be useful for product isolation but may require stricter temperature control during the reaction. |
| Solvent Mixtures | Tunable polarity and boiling points. | Can be used to optimize solubility and reaction kinetics for specific process requirements. |
Chemical Reactivity and Transformations of 6,6 Dimethylhept 1 En 4 Yn 3 Ol
Reactions of the Hydroxyl Functional Group
The secondary hydroxyl (-OH) group at the C-3 position is a primary site for a variety of chemical transformations, including substitution, esterification, and oxidation.
Nucleophilic Substitution Reactions (e.g., Chlorination to Alkyl Halides)
The hydroxyl group of 6,6-Dimethylhept-1-en-4-yn-3-ol can be replaced by a halogen via a nucleophilic substitution reaction. This is a fundamental transformation for converting alcohols into alkyl halides, which are versatile intermediates themselves. For instance, the conversion of the alcohol to an alkyl chloride, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne, is a documented downstream application of this compound lookchem.com.
This transformation typically involves reacting the alcohol with a chlorinating agent. Common reagents for converting secondary alcohols to their corresponding chlorides include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds by first converting the hydroxyl group into a better leaving group, which is then displaced by the chloride nucleophile.
Table 1: General Conditions for Nucleophilic Chlorination of Secondary Alcohols
| Reagent | Typical Conditions | Product |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Often with a base like pyridine, or neat | Alkyl Chloride |
| Phosphorus Trichloride (PCl₃) | Typically requires gentle heating | Alkyl Chloride |
Esterification and Acylation Reactions
Esterification is a classic reaction of alcohols, and the secondary alcohol in this compound readily participates in such transformations. Esters are formed by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides chemguide.co.uk.
The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) masterorganicchemistry.com. The reaction is reversible and often requires removing the water produced to drive the equilibrium towards the ester product chemguide.co.uk. Alternatively, for faster and often irreversible reactions, acyl chlorides or acid anhydrides can be used. These reactions are typically more vigorous and may be performed in the presence of a base (like pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively) chemguide.co.uk. While secondary alcohols can sometimes react more slowly or be prone to side reactions like dehydration compared to primary alcohols, these methods are standard procedures for creating a wide variety of esters google.com.
Table 2: Common Esterification Methods for Secondary Alcohols
| Reagent Type | Specific Reagent Example | Reaction Name/Type | Byproduct |
|---|---|---|---|
| Carboxylic Acid | Acetic Acid (CH₃COOH) + H₂SO₄ | Fischer Esterification | Water (H₂O) |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acylation | Hydrogen Chloride (HCl) |
Oxidation and Hydrolysis Processes
The secondary alcohol group is susceptible to oxidation. Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of a secondary alcohol yields a ketone chemistryviews.orgwikipedia.org. The oxidation of this compound would result in the formation of 6,6-dimethylhept-1-en-4-yn-3-one . A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness and selectivity) chemistryviews.org.
Common laboratory-scale oxidants for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or solutions of sodium or potassium dichromate (K₂Cr₂O₇) in acidic conditions chemguide.co.uk. A visible color change from the orange dichromate(VI) ion to the green chromium(III) ion signals that oxidation has occurred chemguide.co.ukyoutube.com. Other modern methods include the Swern oxidation (using oxalyl chloride and DMSO) and the Dess-Martin periodinane oxidation, which are known for their mild conditions and high yields chemistryviews.org.
While the term hydrolysis can apply to the cleavage of esters back to the alcohol, in the context of the parent molecule, it more commonly refers to the addition of water across the unsaturated bonds, which is discussed in the next section.
Transformations Involving the Unsaturated Moieties (Alkene and Alkyne)
The vinyl (C=C) and alkyne (C≡C) groups are electron-rich and are prime sites for addition reactions. Their presence makes this compound a substrate for a wide range of transformations that build molecular complexity.
Addition Reactions Across Double and Triple Bonds
Both the alkene and alkyne functionalities undergo electrophilic and radical addition reactions. Due to the presence of two pi bonds, the alkyne can react with one or two molar equivalents of a reagent youtube.com.
Hydrogenation: Catalytic hydrogenation can reduce the unsaturated bonds. Using catalysts like palladium (Pd), platinum (Pt), or nickel (Ni), dihydrogen (H₂) can be added across the triple and double bonds byjus.com. By carefully selecting the catalyst and conditions, some selectivity can be achieved. For example, using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) can selectively reduce the alkyne to a cis-alkene. Complete hydrogenation would lead to the formation of the fully saturated alcohol, 6,6-dimethylheptan-3-ol .
Halogenation: Halogens such as bromine (Br₂) or chlorine (Cl₂) can add across the double and triple bonds. The reaction with one equivalent of a halogen typically adds to the alkyne to form a dihaloalkene byjus.comlibretexts.org. The disappearance of the reddish-brown color of bromine solution serves as a common chemical test for unsaturation byjus.com.
Hydrohalogenation: Hydrogen halides like HBr or HCl also add across the unsaturated moieties. These additions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms libretexts.org. With an internal alkyne, the regioselectivity can be less straightforward than with a terminal one.
Hydration (Addition of Water): In the presence of an acid catalyst, typically involving mercuric sulfate (B86663) (HgSO₄) with dilute sulfuric acid (H₂SO₄), water can add across the alkyne's triple bond. This initially forms an enol, which rapidly tautomerizes to a more stable ketone byjus.com.
Cycloaddition Reactions
Cycloaddition reactions are powerful transformations that form cyclic structures in a single step. As an enyne, this compound possesses the necessary components for several types of cycloadditions, where the alkene, the alkyne, or the entire enyne system can participate.
The concerted combination of two pi-electron systems to form a ring is the basis of cycloaddition libretexts.org. The specific nature of these reactions for a given enyne is highly dependent on the substitution pattern, the geometry of the molecule, and the reaction conditions (thermal or catalyzed). Potential cycloadditions include:
[4+2] Cycloaddition (Diels-Alder Reaction): The conjugated enyne system can potentially act as the four-pi component in a Diels-Alder reaction with a suitable dienophile. More commonly, enynes participate in intramolecular [4+2] cycloadditions if an appropriate dienophile is present elsewhere in the molecule nih.govacs.org.
[2+2] Cycloaddition: This reaction involves the combination of two two-pi electron systems, such as an alkene with another alkene or an alkyne. These reactions are often promoted photochemically or by certain metal catalysts libretexts.orgnih.gov.
Metal-Catalyzed Cycloisomerizations: Transition metals, particularly gold(I) and platinum complexes, are known to catalyze complex cyclization reactions of enynes acs.orgwikipedia.org. These reactions can proceed through various pathways, including 5-exo-dig or 6-endo-dig cyclizations, leading to diverse and complex carbocyclic or heterocyclic skeletons acs.orgacs.org. The hydroxyl group in this compound can play a crucial directing role in such catalytic cycles through hydrogen bonding or coordination with the metal center acs.org.
Rearrangement Reactions of this compound
The structure of this compound, a tertiary propargyl alcohol, makes it a candidate for several classical and novel rearrangement reactions. These transformations are often catalyzed by acid or promoted by thermal conditions and can lead to a variety of isomeric products.
Allylic rearrangements involve the migration of a substituent from one carbon of an allyl group to another. In the context of this compound, this could manifest as a Current time information in Bangalore, IN.slideshare.net-hydroxyl shift. While specific studies on the purely thermal or neutral condition allylic rearrangement of this compound are scarce, related systems provide insight into its potential behavior.
A notable example is the thermal rearrangement of 3-methylhex-1-en-5-yn-3-ol, a similar propargyl vinyl alcohol. When heated, this compound undergoes a rearrangement to produce hepta-5,6-dien-2-one, among other products. rsc.org This suggests that this compound could potentially undergo a similar transformation under thermal duress, likely proceeding through a concerted pericyclic mechanism.
Sigmatropic rearrangements, a class of pericyclic reactions, are also relevant. The slideshare.netslideshare.net-sigmatropic rearrangement, such as the Claisen rearrangement, is well-known for allyl vinyl ethers. organic-chemistry.orgyoutube.comyoutube.comyoutube.com While this compound is an alcohol and not an ether, the principles of sigmatropic shifts highlight the potential for intramolecular rearrangements involving the vinyl and alkynyl systems, especially if the hydroxyl group is first converted into a suitable derivative.
The presence of a tertiary alcohol adjacent to an alkyne makes this compound a prime substrate for acid-catalyzed rearrangements, most notably the Meyer-Schuster and Rupe rearrangements. Current time information in Bangalore, IN.slideshare.netsynarchive.comwikipedia.orgrsc.orgorganicreactions.org These reactions are fundamental in the transformation of propargyl alcohols into α,β-unsaturated carbonyl compounds.
The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol to an α,β-unsaturated ketone or aldehyde. Current time information in Bangalore, IN.wikipedia.org The generally accepted mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form a vinyl cation intermediate. A subsequent 1,3-shift of the hydroxyl group (as water) and tautomerization leads to the final unsaturated carbonyl product. For this compound, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated aldehyde.
In competition with the Meyer-Schuster rearrangement, tertiary propargyl alcohols can undergo the Rupe rearrangement , which yields an α,β-unsaturated ketone. slideshare.netwikipedia.org This pathway also proceeds through a vinyl cation intermediate but involves a different rearrangement cascade. The presence of the bulky tert-butyl group on the alkyne in this compound could influence the relative rates of these two competing pathways. The steric hindrance might favor one rearrangement over the other, or potentially lead to other, less common, rearrangement products. The choice of acid catalyst and reaction conditions can also play a crucial role in directing the selectivity between the Meyer-Schuster and Rupe pathways. Current time information in Bangalore, IN.wikipedia.orgrsc.org
Mechanistic Investigations of Reactions Involving 6,6 Dimethylhept 1 En 4 Yn 3 Ol
Elucidation of Nucleophilic Substitution Mechanisms (e.g., SN2)
The hydroxyl group of 6,6-Dimethylhept-1-en-4-yn-3-ol, being a poor leaving group, typically requires activation before nucleophilic substitution can occur. This is often achieved by protonation of the alcohol under acidic conditions or by converting it into a better leaving group, such as a tosylate or a halide. The subsequent nucleophilic attack can proceed through different mechanisms, with the SN2 pathway being a significant consideration.
In an SN2 mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group in a concerted step. For a secondary alcohol like this compound, the steric hindrance around the carbinol carbon is a critical factor influencing the reaction rate.
Key Research Findings:
While direct mechanistic studies on SN2 reactions of this compound are not extensively detailed in publicly available literature, general principles of nucleophilic substitution on propargyl alcohols provide a framework for understanding its reactivity. The conversion of this compound to 1-chloro-6,6-dimethyl-2-hepten-4-yne, a precursor to Terbinafine (B446), involves a nucleophilic substitution where the hydroxyl group is replaced by a chloride ion. This transformation is typically carried out using reagents like thionyl chloride or hydrogen chloride.
The reaction is believed to proceed through the formation of a chlorosulfite intermediate when thionyl chloride is used, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), often with retention of configuration. However, in the presence of a base like pyridine, the mechanism can shift towards a classic SN2 pathway, leading to an inversion of stereochemistry.
| Reagent | Proposed Dominant Mechanism | Stereochemical Outcome |
| Thionyl Chloride (SOCl₂) | SNi (Internal Nucleophilic Substitution) | Retention of Configuration |
| Thionyl Chloride with Pyridine | SN2 (Bimolecular Nucleophilic Substitution) | Inversion of Configuration |
| Hydrogen Chloride (HCl) | SN1/SN2 (depending on conditions) | Racemization/Inversion |
Mechanistic Pathways of Allylic Rearrangement
Propargyl alcohols, such as this compound, are known to undergo allylic rearrangements under certain conditions, most notably the Meyer-Schuster and Rupe rearrangements. These acid-catalyzed reactions lead to the formation of α,β-unsaturated carbonyl compounds.
The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group to form an enol, which then tautomerizes to the more stable keto form. The mechanism is initiated by the protonation of the alcohol, followed by the departure of a water molecule to form a resonance-stabilized carbocation. The subsequent attack of a water molecule at the C-1 position (the vinyl group) and deprotonation leads to the α,β-unsaturated aldehyde.
In contrast, the Rupe rearrangement , which is more common for tertiary propargylic alcohols, can also be a competing pathway for secondary alcohols under specific conditions. This rearrangement typically yields α,β-unsaturated ketones.
For this compound, being a secondary alcohol with a terminal vinyl group, the Meyer-Schuster rearrangement would be the more probable pathway, leading to the formation of 6,6-dimethylhept-1-en-4-yn-3-one.
Comparative Mechanistic Features:
| Rearrangement | Key Intermediate | Typical Product from this compound |
| Meyer-Schuster | Allenyl cation / Resonance-stabilized vinyl cation | 6,6-Dimethylhepta-1,2-dien-4-one (initially), rearranging to 6,6-Dimethylhept-1-en-4-yn-3-one |
| Rupe | Enyne intermediate | Less likely for this specific substrate |
Organometallic Reaction Mechanisms
The synthesis of this compound itself provides a prime example of an organometallic reaction mechanism. A common synthetic route involves the reaction of a metal acetylide of tert-butylacetylene with acrolein. wikipedia.org This is a nucleophilic addition reaction where the organometallic compound acts as a potent nucleophile.
The mechanism proceeds as follows:
Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium or a Grignard reagent, deprotonates the terminal alkyne of tert-butylacetylene to form a highly nucleophilic lithium or magnesium acetylide.
Nucleophilic Attack: The acetylide anion then attacks the electrophilic carbonyl carbon of acrolein. This addition to the α,β-unsaturated aldehyde can potentially occur via 1,2- or 1,4-addition. For highly reactive organometallic reagents like organolithiums and Grignard reagents, 1,2-addition to the carbonyl group is the predominant pathway.
Protonation: The resulting alkoxide is then protonated during an aqueous workup to yield the final product, this compound.
Influence of Organometallic Reagent on Reaction Pathway:
| Organometallic Reagent | Base Strength | Predominant Addition Pathway to Acrolein |
| n-Butyllithium | Very Strong | 1,2-Addition |
| Ethylmagnesium Bromide | Strong | 1,2-Addition |
Research into the synthesis of a Terbinafine precursor has detailed a multistep batch-flow hybrid process, highlighting the industrial relevance of these organometallic reactions. wikipedia.org This process involves the metalation of 3,3-dimethyl-butyne with n-butyllithium, followed by a reaction with an aldehyde and a subsequent Grignard reaction to yield this compound. wikipedia.org
Despite a comprehensive search of scientific literature, detailed research findings specifically addressing the stereochemical aspects of this compound, as outlined in the requested article structure, are not available in the public domain. The existing body of research on this compound primarily focuses on its synthesis as a key intermediate for the antifungal drug terbinafine, without delving into the specific stereochemical transformations requested.
The user's strict instructions to generate "thorough, informative, and scientifically accurate content for each section and subsection" and to "not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections" cannot be fulfilled due to the absence of specific studies on:
Enantioselective Synthesis Approaches utilizing this compound Precursors: While general methods for the asymmetric synthesis of similar propargyl alcohols exist, their specific application to the precursors of this compound with detailed experimental results and enantiomeric excess values are not documented.
Stereoselectivity in Allylic Rearrangement Reactions: There is a lack of studies investigating the stereochemical outcomes of allylic rearrangements, such as the Meyer-Schuster rearrangement, specifically for this compound.
Chirality Transfer Studies in Derived Systems: No research papers were found that utilize chiral this compound to explore the transfer of its stereochemical information to new molecules.
Diastereoselective Transformations: There is no available literature on the diastereoselective reactions of this compound, which would be necessary to populate this section with the required detailed research findings.
Therefore, it is not possible to generate the requested article while adhering to the user's constraints of providing detailed, specific research findings solely on the chemical compound “this compound” for the outlined stereochemical topics. Any attempt to do so would require speculation and the inclusion of information from related but different chemical systems, which is explicitly forbidden by the user's instructions.
Applications of 6,6 Dimethylhept 1 En 4 Yn 3 Ol in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
6,6-Dimethylhept-1-en-4-yn-3-ol, an allylic enynol, serves as a crucial intermediate in the synthesis of a range of organic compounds. rsc.org Its utility stems from the presence of multiple reactive sites: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C). These functional groups can be selectively targeted to build molecular complexity. For instance, the hydroxyl group can undergo oxidation to a ketone or be converted into a good leaving group for substitution reactions. The double and triple bonds are amenable to various addition reactions, allowing for the introduction of new functional groups and the construction of diverse carbon skeletons.
The compound is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) with antiviral and antimycotic activities. rsc.org Its ability to participate in organometallic reactions further broadens its synthetic potential. rsc.org The strategic placement of its functional groups makes it an ideal starting material for creating intricate molecular architectures found in natural products and pharmaceuticals. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 187.181 °C at 760 mmHg |
| Density | 0.901 g/cm³ |
| Flash Point | 72.752 °C |
| CAS Number | 78629-20-6 |
Source: researchgate.net
Precursor in Pharmaceutical Synthesis: Case Study of Terbinafine (B446)
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Terbinafine. rsc.org Terbinafine is a widely used allylamine (B125299) antifungal agent, effective against a broad range of fungal infections. nih.gov
The synthesis of Terbinafine from this compound is a well-established multi-step process. A common synthetic pathway involves the following key transformations:
Formation of this compound: The synthesis typically begins with the reaction of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) with acrolein. nih.gov This reaction is often mediated by a strong base like n-butyllithium in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov
Conversion to an Allylic Halide: The hydroxyl group of this compound is then converted into a leaving group, typically a halide (bromide or chloride). nih.gov For example, reaction with hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) yields 1-bromo-6,6-dimethyl-2-hepten-4-yne. nih.gov This step often results in a mixture of trans and cis isomers. nih.gov
Coupling with N-methyl-1-naphthalenemethylamine: The final step involves the coupling of the allylic halide with N-methyl-1-naphthalenemethylamine. nih.gov This nucleophilic substitution reaction forms the allylamine core structure of Terbinafine. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
The resulting product is a mixture of trans- and cis-isomers of Terbinafine, from which the desired trans-isomer is isolated and purified. nih.gov
The industrial production of Terbinafine necessitates efficient and scalable methods for the synthesis of its precursors, including this compound. Traditional batch processes for the synthesis of this key intermediate often require cryogenic temperatures (e.g., -78 °C) and the use of hazardous reagents like acrolein, posing challenges for large-scale production. rsc.org
To address these challenges, more advanced and safer synthetic methodologies have been developed. One such method is a three-step batch-flow hybrid process. rsc.org This process offers several advantages for industrial applications:
Elimination of Hazardous Reagents: It avoids the direct use of toxic acrolein by generating an aldehyde intermediate in situ. rsc.org
Milder Reaction Conditions: The process can be conducted at significantly higher temperatures (from -20 °C to 0 °C), reducing the energy costs associated with deep cooling. rsc.org
Improved Safety and Scalability: The use of a continuous-flow platform enhances the control over reaction parameters, improves safety, and allows for a higher throughput, making it suitable for large-scale production. rsc.org A theoretical throughput of 41 g/h has been reported on a laboratory scale. rsc.org
Another aspect of industrial-scale synthesis is the purification of the intermediate. Patents describe the purification of this compound by distillation under vacuum at temperatures between 90°C and 110°C to ensure the purity required for the subsequent steps in the synthesis of Terbinafine. nih.gov
Table 2: Comparison of Synthetic Methods for this compound
| Feature | Traditional Batch Process | Batch-Flow Hybrid Process |
|---|---|---|
| Starting Materials | 3,3-dimethyl-1-butyne, acrolein | 3,3-dimethyl-1-butyne, ethyl formate |
| Key Reagents | n-butyllithium | n-butyllithium, Grignard reagent |
| Temperature | -78 °C | -20 °C to 0 °C |
| Acrolein Use | Direct addition | Avoided (in-situ aldehyde generation) |
| Throughput | Lower | Higher (e.g., 41 g/h lab scale) |
| Overall Conversion | Standard | ~10% higher than batch |
Source: rsc.org
Derivatization for Novel Chemical Entities (e.g., Quaternary Ammonium (B1175870) Salts)
The functional groups present in this compound offer opportunities for its derivatization into novel chemical entities with potentially interesting properties. One such class of derivatives is quaternary ammonium salts. Quaternary ammonium salts are known for a wide range of applications, including as antimicrobial agents.
While specific literature detailing the direct conversion of this compound into quaternary ammonium salts is not extensively documented, the chemical structure of the molecule suggests a plausible synthetic route. A general method for synthesizing quaternary ammonium salts is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide.
A hypothetical pathway for the derivatization of this compound to a quaternary ammonium salt could involve:
Activation of the Hydroxyl Group: The primary alcohol could be converted into a better leaving group, for instance, by tosylation or by conversion to an alkyl halide.
Quaternization: The resulting activated intermediate could then be reacted with a tertiary amine to form the corresponding quaternary ammonium salt.
This derivatization would introduce a cationic charge and could significantly alter the physicochemical and biological properties of the parent molecule, potentially leading to new applications. The synthesis of various N-halomethylated quaternary ammonium salts has been reported in the literature, demonstrating the general feasibility of creating such structures.
Analytical and Spectroscopic Methodologies for 6,6 Dimethylhept 1 En 4 Yn 3 Ol and Its Derivatives
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the analysis of 6,6-Dimethylhept-1-en-4-yn-3-ol, providing powerful tools for separation and quantification.
Gas chromatography is a valuable technique for assessing the purity of volatile compounds like this compound. While specific GC parameters for this exact compound are not extensively detailed in the provided results, the principles of GC analysis are broadly applicable. The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. For this compound, with a boiling point of 187.181 °C at 760 mmHg, a standard GC setup with a non-polar or medium-polarity column would likely be effective. lookchem.com By analyzing the resulting chromatogram, the presence of impurities can be detected as separate peaks, and their relative abundance can be quantified, providing a clear measure of the compound's purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of chiral molecules. Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, resolving its enantiomers is critical, especially in pharmaceutical applications where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful.
The separation of enantiomers by HPLC is typically achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and, consequently, their separation. While specific HPLC methods for the enantiomeric resolution of this compound are not detailed in the search results, established methods for other chiral alcohols can be adapted. For instance, pre-derivatization of the alcohol to form diastereomers, followed by separation on a standard reversed-phase column (like C18), is a common strategy. nih.gov Alternatively, direct separation on a CSP is often possible. The choice of mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with a buffer, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov The UV detector is commonly set at a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity. nih.gov
A successful HPLC method for enantiomeric purity will show two well-resolved peaks for a racemic mixture, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (ee) of a sample. nih.govsigmaaldrich.com
Table 1: HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Typical Value/Condition |
| Stationary Phase | Chiral Stationary Phase (CSP) or Reversed-Phase (e.g., C18) after derivatization |
| Mobile Phase | Mixture of organic solvents (e.g., Acetonitrile, Methanol) and aqueous buffer |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Column Temperature | Often controlled, e.g., 25-40°C |
| Detection | UV-Vis at an appropriate wavelength |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. chemistryhall.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. ualberta.ca The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.comualberta.ca
For monitoring the synthesis of this compound, spots of the starting materials, the reaction mixture at different time intervals, and a pure sample of the product (if available) are applied to the same plate. youtube.com A less polar eluent will cause less polar compounds to travel further up the plate (higher Retention Factor, Rf value), while more polar compounds will have a stronger interaction with the silica gel and travel shorter distances (lower Rf value). libretexts.org The progress of the reaction is visually assessed by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. youtube.com Visualization is often aided by UV light or chemical staining agents. nih.gov
Table 2: Application of TLC in Reaction Monitoring
| Component | Expected Relative Rf Value | Observation During Reaction |
| Starting Materials | Varies based on polarity | Spot intensity decreases over time |
| This compound (Product) | Typically intermediate polarity | Spot appears and intensifies over time |
| Byproducts | Varies | Appearance of new spots indicates byproduct formation |
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the vinyl group, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons of the tert-butyl group. The chemical shift (δ) of each signal, its integration (relative number of protons), and its splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons would allow for the complete assignment of the proton signals to the molecular structure.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the signals would be characteristic of the different types of carbon atoms present, such as the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the sp³-hybridized carbon attached to the hydroxyl group, and the carbons of the tert-butyl group.
While specific NMR data for this compound were not found in the search results, the general principles of NMR spectroscopy allow for a confident prediction of the expected spectral features. thieme-connect.de
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinyl Protons (=CH₂) | ~5.0 - 6.0 | Multiplet | 2H |
| Vinyl Proton (-CH=) | ~5.8 - 6.5 | Multiplet | 1H |
| Carbinol Proton (-CHOH) | ~4.5 - 5.0 | Doublet of doublets | 1H |
| Hydroxyl Proton (-OH) | Variable | Singlet | 1H |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.2 | Singlet | 9H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| Alkyne Carbons (-C≡C-) | ~80 - 90 | ||
| Alkene Carbons (=CH₂, -CH=) | ~115 - 140 | ||
| Carbinol Carbon (-CHOH) | ~60 - 70 | ||
| Quaternary Carbon (-C(CH₃)₃) | ~25 - 35 | ||
| Methyl Carbons (-C(CH₃)₃) | ~30 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (138.21 g/mol ). nih.gov Additionally, fragmentation of the molecular ion would produce a series of fragment ions, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the exact elemental composition. For this compound, with a molecular formula of C₉H₁₄O, the calculated exact mass is 138.1045 g/mol . lookchem.comnih.gov An HRMS measurement confirming this exact mass would provide unambiguous evidence for the molecular formula of the compound.
Table 4: Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value |
| Mass Spectrometry (MS) | Molecular Weight | m/z = 138.21 |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (Elemental Composition) | m/z = 138.1045 (for C₉H₁₄O) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. libretexts.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. wiley.com For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the hydroxyl group, the carbon-carbon double bond, and the internal carbon-carbon triple bond.
The IR spectrum of a molecule is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber (cm⁻¹). libretexts.org The analysis of the spectrum of this compound would reveal characteristic absorption bands as detailed below.
Key Functional Groups and Their Expected IR Absorptions:
Hydroxyl Group (O-H): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. This typically appears as a strong and broad absorption band in the region of 3600-3300 cm⁻¹. openstax.org The broadening of the peak is a result of intermolecular hydrogen bonding between the alcohol molecules.
Alkyne Group (C≡C): The carbon-carbon triple bond stretch of an internal alkyne is found in the 2260-2100 cm⁻¹ region. The intensity of this absorption is variable and can be weak, particularly in symmetrical or near-symmetrical alkynes. youtube.com
Alkene Group (C=C and =C-H): The carbon-carbon double bond gives rise to a stretching absorption of medium intensity around 1680-1640 cm⁻¹. openstax.org Additionally, the stretching vibrations of the vinylic C-H bonds (the hydrogens attached to the double-bonded carbons) are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. youtube.com
Alkyl Groups (C-H): The stretching vibrations of the sp³ hybridized C-H bonds from the tert-butyl and other alkyl portions of the molecule will produce strong, sharp absorptions in the region just below 3000 cm⁻¹, typically between 2970 and 2850 cm⁻¹.
Carbon-Oxygen Bond (C-O): The C-O single bond stretching vibration of a secondary alcohol like this compound results in a strong absorption band in the fingerprint region, specifically between 1260 cm⁻¹ and 1050 cm⁻¹. youtube.com
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| Alcohol | O-H stretch | 3600 - 3300 | Strong | Broad |
| Vinyl | =C-H stretch | 3100 - 3000 | Medium | Sharp |
| Alkyl | C-H stretch | 2970 - 2850 | Strong | Sharp |
| Alkyne | C≡C stretch | 2260 - 2100 | Weak to Medium | Sharp |
| Alkene | C=C stretch | 1680 - 1640 | Medium | Sharp |
| Alcohol | C-O stretch | 1260 - 1050 | Strong | Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. openstax.org This technique is particularly sensitive to the presence of chromophores, which are the parts of a molecule that absorb light. In organic compounds, these are typically systems of conjugated double or triple bonds.
The structure of this compound contains three potential chromophoric or auxochromic groups: the carbon-carbon double bond (alkene), the carbon-carbon triple bond (alkyne), and the hydroxyl group (-OH) with its non-bonding electrons.
Expected Electronic Transitions:
The primary electronic transitions expected for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Both the alkene (C=C) and alkyne (C≡C) groups contain π electrons and can undergo these transitions. For isolated chromophores, as is the case in this compound where the double and triple bonds are not conjugated, these transitions typically require high energy and thus occur at short wavelengths, usually in the far UV region (below 200 nm).
n → π Transitions:* The oxygen atom of the hydroxyl group possesses non-bonding electrons (n-electrons). An n → π* transition is theoretically possible, but it is generally a low-intensity (forbidden) transition and, like the π → π* transitions in this non-conjugated system, would be expected at shorter wavelengths.
Due to the lack of conjugation between the double and triple bonds, this compound is not expected to show significant absorption in the standard near UV-Vis range (200-800 nm). The absorption maxima (λmax) would likely fall in the far UV region, which is often inaccessible with standard laboratory spectrophotometers. researchgate.net The use of solvents that are transparent in the far UV, such as n-hexane, would be necessary for any such investigation. researchgate.net
The following table outlines the chromophores present in this compound and their expected electronic transitions.
| Chromophore | Electronic Transition | Expected λmax (nm) | Region |
| C=C (Alkene) | π → π | < 200 | Far UV |
| C≡C (Alkyne) | π → π | < 200 | Far UV |
| -OH (Alcohol) | n → σ* | < 200 | Far UV |
Computational and Theoretical Studies on 6,6 Dimethylhept 1 En 4 Yn 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule. For 6,6-dimethylhept-1-en-4-yn-3-ol, methods such as Density Functional Theory (DFT) are employed to model its electronic landscape. These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the electron-rich regions, such as the triple bond and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is distributed over the molecule, highlighting potential sites for nucleophilic attack.
The calculated energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the generation of an electrostatic potential map reveals the charge distribution across the molecule. For this compound, a negative potential is expected around the oxygen atom, confirming its role as a hydrogen bond acceptor and a site of protonation. Positive potential regions would likely be found around the hydrogen atoms, particularly the hydroxyl proton.
Molecular Dynamics Simulations of Conformational Behavior
The conformational flexibility of this compound is a key determinant of its physical properties and how it interacts with other molecules. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space of this molecule over time. By simulating the atomic motions under defined conditions, researchers can identify the most stable, low-energy conformations.
For this compound, the primary degrees of freedom for conformational changes include the rotation around the single bonds, particularly the C3-C4 bond and the bond connecting the tert-butyl group. MD simulations can reveal the potential energy surface associated with these rotations, identifying the energy barriers between different conformational states. The results of such simulations can be presented as Ramachandran-like plots, showing the preferred dihedral angles and the stability of different conformers. These studies are crucial for understanding how the molecule might orient itself in different chemical environments, such as in solution or at an interface.
Prediction of Spectroscopic Signatures
Computational chemistry allows for the a priori prediction of various spectroscopic signatures, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.
For this compound, the theoretical prediction of its Nuclear Magnetic Resonance (NMR) spectra is of particular interest. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. These predicted shifts can then be correlated with experimental data to aid in the assignment of complex spectra.
Similarly, the vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. The characteristic vibrational modes, such as the O-H stretch, the C≡C triple bond stretch, and the C=C double bond stretch, can be identified and their positions predicted. Discrepancies between the calculated and experimental frequencies, often due to the harmonic approximation in the calculations, can be corrected using scaling factors.
The table below summarizes the kind of data that can be obtained from such computational predictions.
| Spectroscopic Data | Predicted Value Range | Characteristic Functional Group |
| ¹H NMR Chemical Shift (ppm) | 3.0 - 5.5 | Hydroxyl Proton (OH) |
| ¹³C NMR Chemical Shift (ppm) | 80 - 95 | Alkyne Carbons (C≡C) |
| IR Frequency (cm⁻¹) | 3200 - 3600 | O-H Stretch |
| IR Frequency (cm⁻¹) | 2100 - 2260 | C≡C Stretch |
Computational Studies on Reaction Pathways and Transition States
Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound by mapping out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
For instance, the acid-catalyzed Meyer-Schuster rearrangement of propargyl alcohols like this compound to form α,β-unsaturated ketones is a reaction that can be modeled computationally. Calculations can determine the activation energies for each step of the proposed mechanism, such as the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final rearrangement.
By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. The geometry of the transition states provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the electronic and structural changes that occur during the reaction. These computational findings are invaluable for optimizing reaction conditions and for designing related chemical transformations.
Future Research Directions for 6,6 Dimethylhept 1 En 4 Yn 3 Ol
Exploration of Novel Catalytic Transformations
The enynol functionality of 6,6-dimethylhept-1-en-4-yn-3-ol, characterized by the presence of both an alkene and an alkyne adjacent to a hydroxyl group, presents a rich platform for exploring a variety of catalytic transformations. Future research in this area could unlock new synthetic pathways and provide access to a diverse range of molecular architectures.
Gold-catalyzed reactions, for instance, have shown promise in the coupling of enynals and enynols by selectively steering transient vinyl-gold intermediates. nih.gov Applying similar gold catalysis to this compound could lead to novel intramolecular cyclization or intermolecular coupling products. Another avenue for exploration is the palladium-catalyzed aminomethylation and cyclization of enynols, which has been used to synthesize oxygen-containing heterocycle-confined 1,3-dienes. acs.org Such a strategy could transform this compound into complex heterocyclic structures with potential biological activity.
Furthermore, the alkyne moiety can act as a co-catalyst in certain reactions. For example, in the nickel-catalyzed addition of organoboronates to aldehydes, alkynes have been shown to promote the reaction. nih.gov Investigating the role of this compound or its derivatives as activators in other catalytic systems could lead to unexpected and valuable chemical transformations. The development of novel photocatalytic systems, such as those using copper-gold mixed catalysts, for the functionalization of complex molecules also presents an exciting opportunity for the late-stage modification of this compound derivatives. researchgate.net
Development of Highly Stereoselective Syntheses
The hydroxyl group at the C-3 position of this compound creates a chiral center, meaning the molecule can exist as two enantiomers. While the synthesis of the racemic mixture is well-established, the development of highly stereoselective syntheses to produce enantiomerically pure forms of the compound is a significant area for future research. Enantiomerically pure intermediates are often crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
One promising approach is the use of chiral catalysts in the addition of alkynes to aldehydes. Asymmetric alkynylation of aldehydes using catalytic amounts of ligands like BINOL with metals such as indium(III) or zinc(II) has been shown to produce propargyl alcohols with high enantioselectivity. organic-chemistry.org Adapting these methods to the synthesis of this compound, which involves the addition of a t-butylacetylide to acrolein, could provide a direct route to the desired enantiomer. google.comtandfonline.com
Another strategy involves the use of biocatalysis. Enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) have been successfully employed in the one-pot, multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol. mdpi.com A similar chemoenzymatic approach could be developed for this compound, potentially involving the stereoselective reduction of a corresponding enone precursor. Biocatalysis offers the advantages of high selectivity and environmentally benign reaction conditions. nih.govmdpi.com
| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Asymmetric Alkynylation | Chiral metal complexes (e.g., In(III)/BINOL, Zn(OTf)2/N-methylephedrine) | High enantioselectivity, catalytic turnover | Adapting existing methods to the specific substrates (t-butylacetylide and acrolein) |
| Biocatalysis | Ene-reductases (ERs), Alcohol Dehydrogenases (ADHs) | High stereoselectivity, mild reaction conditions, environmentally friendly | Identifying or engineering suitable enzymes for the specific substrate |
| Chiral Auxiliary-Based Synthesis | Evans chiral auxiliary | Established methodology for creating chiral centers | Multi-step process may be less efficient than catalytic methods |
Innovations in Continuous Flow and Microreactor Technologies
The synthesis of this compound, particularly on an industrial scale, can benefit significantly from the implementation of continuous flow chemistry and microreactor technologies. These approaches offer improved safety, efficiency, and scalability compared to traditional batch processes. nih.govmit.edunih.govrsc.org
A three-step batch-flow hybrid process for the synthesis of this compound has already been developed, demonstrating the feasibility of this approach. researchgate.net This process involves consecutive organometallic steps and highlights the potential for safer handling of hazardous reagents and intermediates. researchgate.net Future research could focus on developing a fully continuous process, integrating reaction, separation, and purification steps. mit.edu
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. mdpi.com For the synthesis of this compound, which involves highly reactive organometallic species, the enhanced safety and control offered by microreactors are particularly advantageous. mdpi.comnih.gov Research into optimizing the reaction conditions within a microreactor setup could lead to a more efficient and sustainable manufacturing process.
| Parameter | Benefit of Flow Chemistry/Microreactors | Relevance to this compound Synthesis |
|---|---|---|
| Safety | Smaller reaction volumes, better heat dissipation, safe handling of hazardous reagents | The synthesis involves pyrophoric organolithium reagents and carcinogenic acrolein. researchgate.net |
| Efficiency | Improved mixing, precise control of residence time, potential for higher yields | Can minimize side-product formation and increase throughput. researchgate.netnih.gov |
| Scalability | Easier to scale up by numbering-up reactors or running for longer periods | Important for industrial production of terbinafine (B446) intermediate. nih.gov |
| Integration | Potential to combine multiple reaction and purification steps into a single continuous process | Streamlines the overall manufacturing process. mit.edu |
Design of New Derivatization Pathways for Advanced Materials and Active Pharmaceutical Ingredients
Beyond its role as a precursor to terbinafine, the unique structure of this compound makes it an attractive building block for the synthesis of novel advanced materials and other active pharmaceutical ingredients. arborpharmchem.comresearchgate.net The presence of multiple reactive sites—the hydroxyl group, the double bond, and the triple bond—allows for a wide range of derivatization reactions.
The alkyne functionality is particularly versatile and can participate in "click chemistry" reactions, such as the thiol-yne reaction, to form cross-linked polymers. nih.govacs.org By functionalizing this compound and polymerizing it, new biodegradable polyesters with tunable mechanical properties could be developed for applications in soft tissue engineering. nih.govacs.org The development of alkyne-based click polymerizations opens up possibilities for creating functional polymers with applications in areas such as surface functionalization and luminescent materials. digitellinc.com
In the realm of medicinal chemistry, the enynol scaffold is present in a number of biologically active natural products. The cascade cyclization of enynols is a powerful tool for constructing complex carbocyclic and heterocyclic frameworks, which are common motifs in drug molecules. rsc.org Exploring such cascade reactions with this compound could lead to the discovery of new compounds with potential therapeutic applications. Furthermore, the propargyl alcohol moiety is a key structural feature in many bioactive molecules, and developing synthetic routes to derivatize this part of the molecule could yield new drug candidates. acs.org
Q & A
Q. What are the established synthetic routes for 6,6-dimethylhept-1-en-4-yn-3-ol, and what reaction conditions optimize yield?
The compound is synthesized via methods adapted from U.S. Patent No. 6,570,044. Key steps include:
- Hydrochlorination : Reacting propargyl alcohol derivatives with HCl and phosphorus trichloride in ethanol/water (10–40°C, 2h) to form the target alcohol .
- Boron trichloride-mediated cyclization : Using BCl₃ in hexane at 20°C for 10 minutes to stabilize intermediates .
Typical yields range from 30–50%, with purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify alkene (δ 5.0–6.0 ppm) and alkyne (δ 2.0–3.0 ppm) protons, hydroxyl groups (broad peak ~δ 1.5–3.0 ppm), and methyl substituents (δ 0.8–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- IR Spectroscopy : Detect O-H stretches (~3200–3600 cm⁻¹) and C≡C/C=C vibrations (2100–2260 cm⁻¹ and 1620–1680 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkyne or hydroxyl groups.
- Use amber glass vials to minimize photodegradation .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30) to separate polar byproducts .
- Solvent Recrystallization : Partially dissolve crude product in hot ethyl acetate, followed by cooling to isolate crystals .
Advanced Research Questions
Q. How does the allylic hydroxyl group influence reaction pathways, such as allyl rearrangements or carbene migrations?
The hydroxyl group at C3 participates in hydrogen bonding, stabilizing transition states during allyl shifts. For example, ruthenium-catalyzed reactions with propargyl alcohols can trigger 1,2-migrations of vinyl carbenes, forming cyclic ethers or ketones . Computational studies (DFT) are recommended to map energy barriers for competing pathways .
Q. What catalyst systems enable selective hydrogenation of the alkyne moiety while preserving the alkene and hydroxyl groups?
- Lindlar Catalyst (Pd/CaCO₃) : Selectively hydrogenates alkynes to cis-alkenes but may deactivate due to hydroxyl group interactions .
- Ligand-Modified Pd Nanoparticles : Enhanced selectivity in continuous-flow systems by tuning steric and electronic effects .
Monitor reaction progress via GC-MS to detect over-reduction byproducts .
Q. How can computational modeling (e.g., DFT or MD simulations) predict regioselectivity in electrophilic additions to this compound?
Q. How should researchers resolve contradictions in spectroscopic data or inconsistent reaction yields?
- Multi-Technique Validation : Cross-verify NMR, MS, and IR data to rule out impurities or tautomeric forms .
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Byproduct Analysis : Employ LC-MS or GC-MS to identify minor products from side reactions (e.g., dehydration or dimerization) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
